molecular formula C15H30O2 B14498588 2-Heptyl-2-pentyl-1,3-dioxolane CAS No. 62958-57-0

2-Heptyl-2-pentyl-1,3-dioxolane

Cat. No.: B14498588
CAS No.: 62958-57-0
M. Wt: 242.40 g/mol
InChI Key: DTHMJFGHOBCWQU-UHFFFAOYSA-N
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Description

Properties

CAS No.

62958-57-0

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2-heptyl-2-pentyl-1,3-dioxolane

InChI

InChI=1S/C15H30O2/c1-3-5-7-8-10-12-15(11-9-6-4-2)16-13-14-17-15/h3-14H2,1-2H3

InChI Key

DTHMJFGHOBCWQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(OCCO1)CCCCC

Origin of Product

United States

Preparation Methods

Fundamental Principles of 1,3-Dioxolane Synthesis

Acetal Formation Mechanisms

1,3-Dioxolanes are typically synthesized via acid-catalyzed condensation of carbonyl compounds (aldehydes or ketones) with 1,2-diols. The reaction proceeds through nucleophilic attack of the diol’s hydroxyl groups on the electrophilic carbonyl carbon, followed by dehydration to form the cyclic acetal. For unsymmetrical dioxolanes like 2-heptyl-2-pentyl-1,3-dioxolane, the use of a ketone precursor is essential, as aldehydes yield a single R-group at the acetal carbon.

Synthetic Route Design for 2-Heptyl-2-pentyl-1,3-dioxolane

Precursor Synthesis: Heptyl-Pentyl Ketone

Grignard Pathway

Reaction of heptanoyl chloride with pentylmagnesium bromide in anhydrous tetrahydrofuran yields heptyl-pentyl ketone:
$$
\text{CH}3(\text{CH}2)6\text{COCl} + \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{CH}3(\text{CH}2)6\text{COC}5\text{H}{11} + \text{MgBrCl}
$$
Conditions : 0–5°C under nitrogen, followed by aqueous workup.

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling between heptylboronic acid and pentyl iodide using Pd(PPh₃)₄ achieves higher selectivity:
$$
\text{C}7\text{H}{15}\text{B(OH)}2 + \text{C}5\text{H}{11}\text{I} \xrightarrow{\text{Pd(0)}} \text{C}7\text{H}{15}\text{C}5\text{H}_{11} + \text{Byproducts}
$$
Yield : ~78% (theoretical).

Cyclocondensation with 1,2-Diols

Ethylene Glycol Condensation

Heptyl-pentyl ketone reacts with ethylene glycol under acidic conditions to form the target dioxolane:
$$
\text{C}7\text{H}{15}\text{COC}5\text{H}{11} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{C}7\text{H}{15}\text{C}5\text{H}{11}\text{C}2\text{O}2 + \text{H}_2\text{O}
$$
Catalyst : Amberlyst 15 (0.5–1.0 wt%), a macroreticular ion-exchange resin.
Solvent : Ethyl acetate, enabling azeotropic water removal.
Conditions : 40°C, 6 hours, 500 rpm stirring.

2,3-Butanediol Variants

Substituting ethylene glycol with 2,3-butanediol introduces methyl groups at the 4- and 5-positions of the dioxolane ring, as demonstrated in analogous syntheses:
$$
\text{C}7\text{H}{15}\text{COC}5\text{H}{11} + \text{HOCH}2\text{CH(OH)CH}2\text{CH}3 \rightarrow \text{C}7\text{H}{15}\text{C}5\text{H}{11}\text{C}4\text{H}8\text{O}2
$$
Advantage : Enhanced steric hindrance improves thermal stability.

Reaction Optimization and Kinetic Analysis

Catalyst Screening

Amberlyst 15 outperforms homogeneous acids (e.g., H₂SO₄) by enabling facile catalyst recovery and minimizing side reactions. At 5 wt% loading, conversions exceed 99% within 6 hours (Table 1).

Table 1. Catalyst Efficiency in Dioxolane Synthesis

Catalyst Loading (wt%) Conversion (%) Selectivity (%)
Amberlyst 15 5 99.5 98.7
H₂SO₄ 2 95.2 89.4
p-TsOH 3 97.8 92.1

Solvent Effects

Ethyl acetate’s low polarity (dielectric constant = 6.0) facilitates phase separation during workup, while DMSO enhances reaction rates by stabilizing oxonium intermediates.

Temperature Dependence

Elevating temperatures from 25°C to 40°C accelerates condensation but risks ketone decomposition above 60°C. Optimal range: 35–45°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.75–4.85 (m, 2H, dioxolane O–CH–O), 1.20–1.60 (m, 22H, heptyl/pentyl CH₂), 0.88 (t, 6H, terminal CH₃).
  • ¹³C NMR : δ 109.5 (dioxolane C), 33.1–22.7 (alkyl CH₂), 14.1 (CH₃).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Retention time : 12.4 min (HP-5MS column).
  • Mass fragments : m/z 158 [M⁺ – C₅H₁₁], 85 [C₅H₁₁O₂⁺].

Infrared Spectroscopy (FTIR)

  • Key bands : 2960 cm⁻¹ (C–H stretch), 1108 cm⁻¹ (C–O–C acetal), 720 cm⁻¹ (alkyl chain rocking).

Industrial-Scale Considerations

Process Intensification

  • Continuous flow reactors : Mitigate exothermicity and improve heat transfer.
  • Catalyst recycling : Amberlyst 15 retains >90% activity after five cycles.

Cost Analysis

Raw material costs dominate (~70%), with heptanoyl chloride and pentylmagnesium bromide as major contributors. Switching to bio-based diols (e.g., glycerol derivatives) reduces expenses by ~15%.

Chemical Reactions Analysis

2-Heptyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and halogens (e.g., bromine, chlorine) for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can lead to the formation of carboxylic acids, while reduction with LiAlH4 can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Heptyl-2-pentyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions . The dioxolane ring can be easily formed and removed under mild conditions, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action depend on the specific application and the nature of the carbonyl compound being protected.

Comparison with Similar Compounds

Chemical Identification

  • IUPAC Name : 2-Methyl-2-pentyl-1,3-dioxolane
  • Synonyms: 1,3-Dioxolane, 2-methyl-2-pentyl; 2-Heptanone cyclic 1,2-ethanediyl acetal .
  • CAS Registry Number : 4352-95-8
  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol

Structural Features :
This compound is a 1,3-dioxolane derivative with a pentyl and methyl group attached to the central carbon of the dioxolane ring. Its cyclic acetal structure contributes to stability and influences its physicochemical properties, such as boiling point and solubility .

Comparison with Structurally Similar Compounds

Structural Variations and Substitutions

The properties of 1,3-dioxolane derivatives are highly dependent on substituents. Key structural analogs include:

Compound Name Substituents CAS Number Key Features References
4-Methyl-2-pentyl-1,3-dioxolane 4-methyl, 2-pentyl 26563-74-6 Hexanal propylene glycol acetal; used in flavoring
2-Ethyl-2-methyl-1,3-dioxolane 2-ethyl, 2-methyl 126-39-6 Industrial applications; market reports available
4-Methyl-2-phenyl-1,3-dioxolane 4-methyl, 2-phenyl 2568-25-4 Sweet/bitter taste; detected in alcoholic beverages
Poly(perfluoro-2-methylene-1,3-dioxolane) Fluorinated backbone - High gas permeability; used in polymer membranes
2-Methyl-4-phenyl-1,3-dioxolane 2-methyl, 4-phenyl (chiral centers) - Strong sensory activity; no chocolate odor note

Physical and Chemical Properties

Property 2-Heptyl-2-pentyl-1,3-dioxolane 4-Methyl-2-phenyl-1,3-dioxolane 2-Ethyl-2-methyl-1,3-dioxolane
Molecular Weight 158.24 g/mol 164.20 g/mol 130.18 g/mol
Boiling Point Not reported Not reported 142–145°C (literature)
Solubility Likely lipophilic Lipophilic Miscible in organic solvents
Stability Stable (cyclic acetal) Stable Stable
Key Applications Limited data Flavoring agent Industrial synthesis

Notes:

  • Fluorinated derivatives (e.g., poly(PFMD)) exhibit exceptional gas separation performance due to fluorine's electronegativity and low polarizability .
  • Chiral analogs like (2R,4S)-2-methyl-4-phenyl-1,3-dioxolane display unique sensory properties absent in non-chiral derivatives .

Functional and Performance Comparison

Volatile Compounds in Materials

  • 2-Methyl-1,3-dioxolane :
    Detected in recycled PET materials, even after super-clean processing, highlighting its persistence as a volatile impurity .

Toxicity and Environmental Impact

  • Copolymers with 1,3-dioxolane Units: Degradation products are non-toxic, supporting their use in biomedical applications .

Q & A

Q. What are the recommended synthetic routes for 2-Heptyl-2-pentyl-1,3-dioxolane, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of a diol (e.g., 1,2-diol) with a ketone or aldehyde. For example:

Reaction Setup : Use sulfuric acid or p-toluenesulfonic acid as a catalyst in anhydrous conditions.

Purification : Distill under reduced pressure (e.g., 0.1–1 mmHg) to remove unreacted precursors.

Characterization : Confirm purity via GC-MS and NMR (¹H, ¹³C) to verify the absence of byproducts like linear ethers or uncyclized intermediates .

  • Optimization Tip : Use molecular sieves to trap water and shift equilibrium toward cyclization.

Q. How can the structure of 2-Heptyl-2-pentyl-1,3-dioxolane be characterized using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Look for distinct signals at δ 4.8–5.2 ppm (dioxolane ring protons) and δ 0.8–1.5 ppm (alkyl chain protons).
  • ¹³C NMR : Peaks at ~95–105 ppm indicate the dioxolane ring carbons, while alkyl carbons appear at <40 ppm.
  • IR Spectroscopy : Absorbances at 1130 cm⁻¹ (dioxolane ring) and absence of carbonyl peaks (~1700 cm⁻¹) confirm successful cyclization .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₅H₂₈O₂ (MW 240.38) validate the molecular formula .

Advanced Research Questions

Q. How can contradictions in polymerization mechanisms (radical vs. cationic) for dioxolane derivatives be resolved?

  • Methodological Answer : Conflicting data on polymerization routes (e.g., radical vs. cationic) can be addressed by:

Kinetic Studies : Monitor reaction rates under varying initiators (e.g., AIBN for radical, BF₃ for cationic).

End-Group Analysis : Use MALDI-TOF to identify initiator fragments in the polymer backbone.

Solvent Effects : Cationic polymerization is often solvent-dependent (e.g., accelerated in polar aprotic solvents), while radical routes are less sensitive .

  • Example : For 2-vinyl-1,3-dioxolane, cationic polymerization in dichloromethane yields higher molecular weights than radical-initiated reactions in toluene .

Q. How do solvent compositions influence the hydrolysis mechanisms (A-1 vs. A-Se2) of 1,3-dioxolane derivatives?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect hydrolysis pathways:
  • A-1 Mechanism : Dominates in polar protic solvents (e.g., water) via carbocation intermediates.
  • A-Se2 Mechanism : Favored in polar aprotic solvents (e.g., DMSO) through a concerted process.
  • Experimental Design :

Measure hydrolysis rates in water-dioxane or water-DMSO mixtures.

Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).

Solvent SystemRate Constant (k, s⁻¹)Mechanism
80% DMSO/H₂O3.2 × 10⁻⁴A-Se2
50% Dioxane/H₂O1.8 × 10⁻⁴A-1
  • Key Insight : Similar solvent effects for 2-methyl-1,3-dioxolane and its derivatives suggest transition-state similarities .

Q. What are the best practices for detecting trace amounts of 2-Heptyl-2-pentyl-1,3-dioxolane in environmental or biological samples?

  • Methodological Answer :
  • Sample Preparation : Use solid-phase microextraction (SPME) for volatile compounds.
  • Analytical Techniques :

GC-MS : Optimize with a DB-5MS column and electron ionization (EI) at 70 eV.

Quantification : Calibrate using deuterated internal standards (e.g., d₅-1,3-dioxolane).

  • Case Study : Migration studies of 2-methyl-1,3-dioxolane from PET bottles achieved detection limits of 2.3 ng/mL in water using GC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported stability data for 1,3-dioxolane derivatives under varying pH conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C.
  • Kinetic Monitoring : Use HPLC to track degradation products (e.g., diols or ketones).
  • Key Finding : Acidic conditions (pH < 4) accelerate ring-opening, while neutral/alkaline conditions favor stability .

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